Cas no 1862205-63-7 ((3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine)

(3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine is a fluorinated amine derivative characterized by its unique structural features, including a difluorinated propyl backbone, a benzyl group, and a cyclopropylethyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the cyclopropyl group may contribute to conformational rigidity. The amine functionality allows for further derivatization, making it a versatile intermediate in synthetic applications. Its well-defined stereochemistry and purity make it suitable for exploratory studies in drug discovery and development.
(3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine structure
1862205-63-7 structure
商品名:(3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
CAS番号:1862205-63-7
MF:C15H22F2N2
メガワット:268.345390796661
CID:5802735
PubChem ID:165800458

(3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine 化学的及び物理的性質

名前と識別子

    • EN300-788236
    • (3-amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
    • 1862205-63-7
    • (3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
    • インチ: 1S/C15H22F2N2/c1-12(14-7-8-14)19(11-15(16,17)10-18)9-13-5-3-2-4-6-13/h2-6,12,14H,7-11,18H2,1H3
    • InChIKey: VCPQGWTYRUMHKY-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)(CN(CC1C=CC=CC=1)C(C)C1CC1)F

計算された属性

  • せいみつぶんしりょう: 268.17510503g/mol
  • どういたいしつりょう: 268.17510503g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 29.3Ų

(3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-788236-5.0g
(3-amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
1862205-63-7 95.0%
5.0g
$3273.0 2025-02-22
Enamine
EN300-788236-1.0g
(3-amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
1862205-63-7 95.0%
1.0g
$1129.0 2025-02-22
Enamine
EN300-788236-0.5g
(3-amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
1862205-63-7 95.0%
0.5g
$1084.0 2025-02-22
Enamine
EN300-788236-10.0g
(3-amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
1862205-63-7 95.0%
10.0g
$4852.0 2025-02-22
Enamine
EN300-788236-2.5g
(3-amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
1862205-63-7 95.0%
2.5g
$2211.0 2025-02-22
Enamine
EN300-788236-0.05g
(3-amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
1862205-63-7 95.0%
0.05g
$948.0 2025-02-22
Enamine
EN300-788236-0.25g
(3-amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
1862205-63-7 95.0%
0.25g
$1038.0 2025-02-22
Enamine
EN300-788236-0.1g
(3-amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine
1862205-63-7 95.0%
0.1g
$993.0 2025-02-22

(3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine 関連文献

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(3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amineに関する追加情報

Professional Introduction to Compound with CAS No. 1862205-63-7 and Product Name: (3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine

Compound with the CAS number 1862205-63-7 and the product name (3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The detailed exploration of this compound's chemical structure, synthesis methods, and emerging research findings will provide a comprehensive understanding of its significance and utility.

The molecular structure of (3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine is highly intricate, featuring a combination of fluorinated and cyclopropyl substituents that contribute to its distinct chemical behavior. The presence of fluorine atoms, particularly in the 2,2-difluoropropyl group, enhances the compound's metabolic stability and lipophilicity, making it an attractive candidate for pharmaceutical applications. Additionally, the benzyl and cyclopropylethyl groups introduce further complexity, influencing both the compound's solubility and reactivity.

In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorine atoms for their ability to modulate biological activity. Fluorinated amines, in particular, have shown promise in various therapeutic areas due to their enhanced binding affinity and resistance to enzymatic degradation. The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the complex molecular framework efficiently.

The pharmacological properties of this compound have been extensively studied in recent research endeavors. Initial investigations have revealed that (3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine exhibits significant potential as a modulator of various biological pathways. Its ability to interact with specific target proteins has been highlighted in preclinical studies, suggesting its utility in treating a range of disorders. Notably, the compound has shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. These findings align with current trends in drug discovery where targeted molecular interaction is key to developing effective therapeutics.

One of the most compelling aspects of (3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine is its structural versatility. The combination of different functional groups allows for diverse modifications that can fine-tune its pharmacological profile. Researchers have explored various derivatives of this compound to enhance its bioavailability and reduce potential side effects. For instance, modifications aimed at improving solubility while maintaining potency have been particularly successful. These efforts underscore the importance of structural optimization in pharmaceutical development.

The synthesis of fluorinated compounds often presents challenges due to the reactivity and selectivity required at multiple stages. However, recent advancements in synthetic methodologies have made it possible to produce complex fluorinated amines with greater ease. Techniques such as flow chemistry and continuous manufacturing have improved efficiency and scalability in producing these compounds. This progress is crucial for translating laboratory discoveries into viable pharmaceutical products.

The role of computational chemistry in designing and optimizing compounds like (3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine cannot be overstated. Molecular modeling tools have enabled researchers to predict binding affinities and metabolic stability with high accuracy. These predictions guide experimental design and help identify promising candidates for further investigation. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process significantly.

The potential therapeutic applications of this compound are vast. Preliminary studies suggest that it may be effective against several diseases characterized by abnormal protein-protein interactions or enzyme activity. For example, its inhibitory effects on certain kinases associated with cancer cell proliferation have been observed in vitro. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

As research continues to uncover new biological targets and mechanisms, the relevance of compounds like (3-Amino-2,2-difluoropropyl)(benzyl)(1-cyclopropylethyl)amine is expected to grow further. The ability to modify its structure allows for tailored approaches to address specific pathological conditions without compromising overall efficacy. This flexibility is a cornerstone of modern drug development strategies.

In conclusion, Compound with CAS No. 1862205-63-7 represents a significant contribution to the field of medicinal chemistry due to its unique structural features and promising pharmacological properties. The ongoing research into this compound highlights its potential as a lead molecule for developing novel therapeutics targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the future prospects for this compound appear exceptionally bright.

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